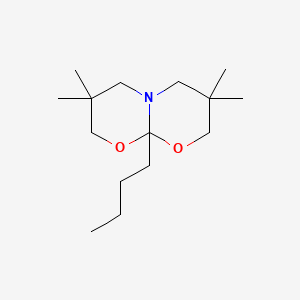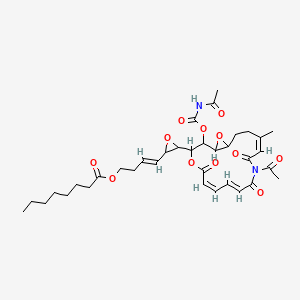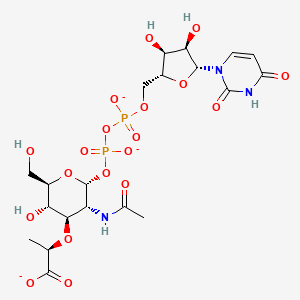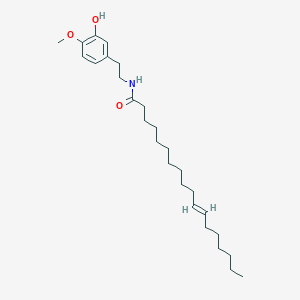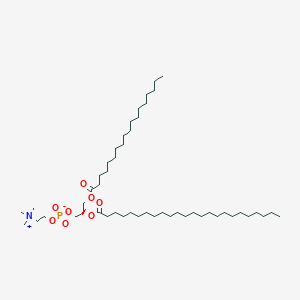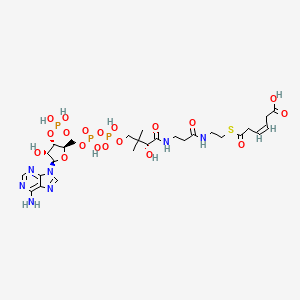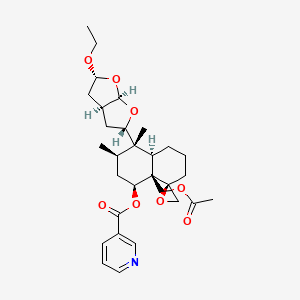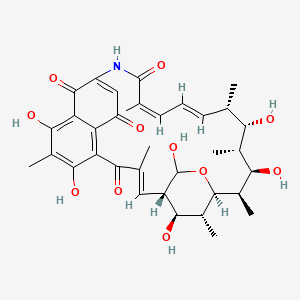![molecular formula C50H98NO8P B1264425 1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and tetracosanoyl respectively. It derives from a tetracosanoic acid and an oleic acid.
Wissenschaftliche Forschungsanwendungen
Lipid-Linked Desaturation Studies
Research demonstrates the use of analogous compounds of 1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine in studying lipid-linked desaturation in plant microsomal membranes. Ether-analogous substrates, including this compound, were synthesized and used for in vitro desaturation studies. These studies provided insights into the desaturation of acyl groups in plant membranes, a critical aspect of plant biochemistry (Sperling & Heinz, 1993).
Interaction with Small Molecules
Another study focused on detecting interactions between small molecules and lipid membranes using compounds like this compound. This research utilized a label-free sensing platform based on pH modulation and found significant insights into how small molecules, such as local anesthetics, interact with lipid bilayers (Huang et al., 2013).
Multilayer Stabilization Studies
Investigations into the stabilization of phospholipid multilayers at the air-water interface also employed similar compounds. This research is pertinent to understanding biological membranes and their interactions with peptides or proteins. It provided valuable data on the behavior of these compounds under different physical conditions, contributing to our knowledge of membrane biophysics (Saccani et al., 2004).
High-Temperature Behavior Analysis
The behavior of similar phospholipids under high temperatures has also been studied. This research is crucial for understanding the stability and decomposition pathways of these compounds under extreme conditions, which has implications for both industrial processes and environmental impact assessments (Changi et al., 2012).
Membrane Properties and Molecular Motion
Research into the properties of phospholipid bilayers formed from unsaturated lecithins, including isomers of this compound, provides insights into hydrocarbon chain packing and molecular motion. This is significant for understanding the physical properties of biological membranes and their functional implications (Barton & Gunstone, 1975).
Eigenschaften
Molekularformel |
C50H98NO8P |
|---|---|
Molekulargewicht |
872.3 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h21,28,48H,6-20,22-27,29-47H2,1-5H3/b28-21-/t48-/m1/s1 |
InChI-Schlüssel |
FOWWMXZTRWYEGK-FQUFUIAJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


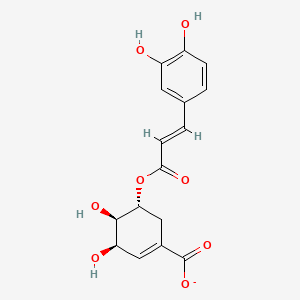
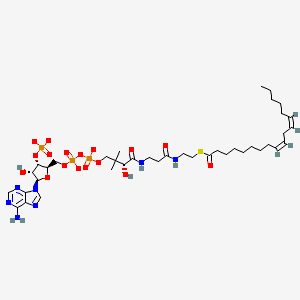
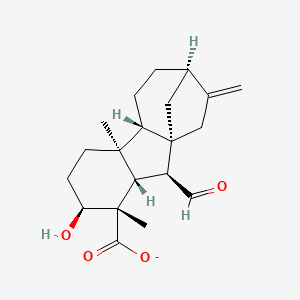
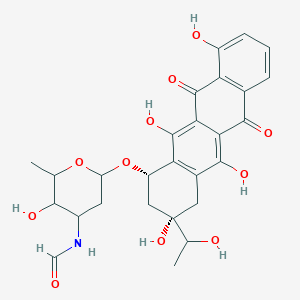
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
